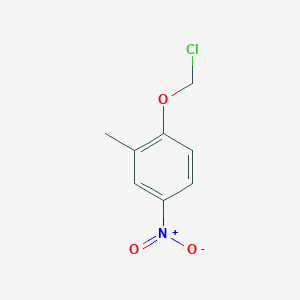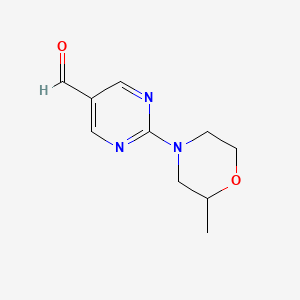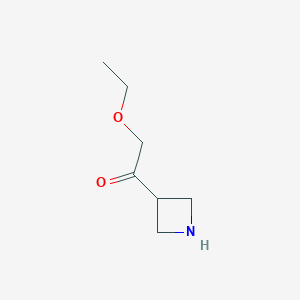![molecular formula C8H11ClN2S B13178101 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a chemical compound with the molecular formula C₈H₁₁ClN₂S and a molecular weight of 202.70 g/mol . This compound is a derivative of thiadiazole, a five-membered ring containing two nitrogen atoms and one sulfur atom. Thiadiazole derivatives are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves several steps. One common method includes the reaction of cyclobutylmethyl chloride with thiadiazole derivatives under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The specific pathways involved depend on the biological activity being targeted .
Comparaison Avec Des Composés Similaires
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including anti-inflammatory and antiviral effects.
1,2,5-Thiadiazole: Used in the development of new materials and as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific structural features, such as the chloromethyl and cyclobutyl groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H11ClN2S |
|---|---|
Poids moléculaire |
202.71 g/mol |
Nom IUPAC |
4-[[1-(chloromethyl)cyclobutyl]methyl]thiadiazole |
InChI |
InChI=1S/C8H11ClN2S/c9-6-8(2-1-3-8)4-7-5-12-11-10-7/h5H,1-4,6H2 |
Clé InChI |
DUVLJRCLHZXINR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2=CSN=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



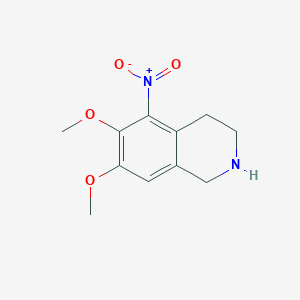
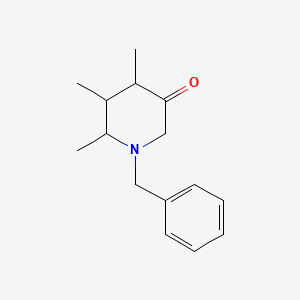
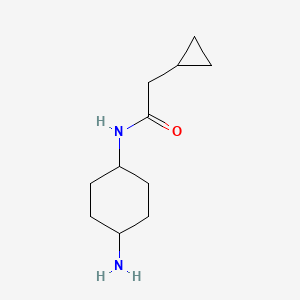
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)

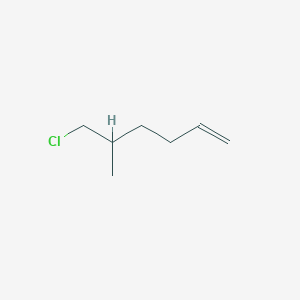
![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)

